molecular formula C12H20N4O2 B7927636 (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide

Cat. No.: B7927636
M. Wt: 252.31 g/mol
InChI Key: XBQUCSQTQILPQS-VIFPVBQESA-N
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Description

(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide is a chiral amide derivative featuring a pyridazine core substituted with a methoxy group at the 6-position.

Properties

IUPAC Name

(2S)-2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-8(2)16(12(17)9(3)13)7-10-5-6-11(18-4)15-14-10/h5-6,8-9H,7,13H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQUCSQTQILPQS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NN=C(C=C1)OC)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=NN=C(C=C1)OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Methoxylation: Introduction of the methoxy group at the 6-position of the pyridazine ring is achieved using methanol and a suitable catalyst.

    Amination: The amino group is introduced via nucleophilic substitution reactions.

    Propionamide Formation: The final step involves the formation of the propionamide side chain through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Amidation

The propionamide group is formed via amidation reactions. Two common methods are observed in related compounds:

  • Direct Amidation : Reaction of a propionyl chloride with an amine, as seen in compound 1 (from source ), where amines are coupled with propionic acid derivatives.

  • Coupling Agents : Use of reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation, as described in the synthesis of imidazole derivatives (source ).

Stereochemical Control

The (S)-configuration at the 2-position requires stereoselective synthesis. This may involve:

  • Chiral Starting Materials : Synthesis from a chiral amine or resolution of racemic mixtures.

  • Asymmetric Catalysis : Use of chiral catalysts during amidation or coupling steps, as observed in the synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (source ).

Amidation Efficiency

  • Secondary vs. Tertiary Amides : Tertiary amides (e.g., N-isopropyl) exhibit higher reactivity in amidation, as observed in the synthesis of related compounds (source ).

  • Stereospecificity : The (S)-stereocenter’s formation depends on chiral induction during coupling, as highlighted in the synthesis of (R)-AS-1 (source ).

Functional Group Compatibility

The methoxy group on pyridazine may influence reactivity during subsequent steps (e.g., electron-donating effects). Related studies on pyridazine derivatives (source ) suggest careful optimization of reaction conditions to avoid side reactions.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide is being explored as a potential pharmacophore in drug design. Its unique structure allows it to interact with specific enzymes and receptors, making it a candidate for developing new therapeutics targeting various diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups enable the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Material Science

Research is ongoing into the use of this compound in developing novel materials with specific properties such as conductivity and fluorescence. These properties can be exploited in electronic devices and sensors.

Biological Studies

The compound has been utilized in biological assays to investigate its effects on cellular processes. Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and cellular signaling.

Recent studies have highlighted several biological activities associated with this compound:

  • Antiviral Properties : The compound has shown potential as an antiviral agent by inhibiting viral replication.
  • Anticancer Activity : Research indicates cytotoxic effects against various cancer cell lines, with reported IC50 values demonstrating significant inhibitory effects on cell proliferation.

Study on Antiviral Activity

A recent study evaluated the antiviral efficacy of this compound against specific viral strains. The results indicated a dose-dependent inhibition of viral replication, suggesting its potential as a therapeutic agent for viral infections.

Anticancer Evaluation

In vitro studies assessed the anticancer properties of the compound against several cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Differences

Heterocyclic Core :

  • The target compound and Compound A feature a pyridazine ring (two nitrogen atoms), which is more electron-deficient than the pyridine ring (one nitrogen) in Compound B. The methoxy group in the target and Compound A donates electrons via resonance, enhancing the pyridazine ring’s electron density, whereas the chloro group in Compound B withdraws electrons, making its pyridine ring more electrophilic .

N-Substituents :

  • The isopropyl group (target and Compound B) introduces steric bulk compared to the cyclopropyl group (Compound A). This difference may influence conformational flexibility and interactions with biological targets or solvents .

Spectroscopic Differentiation

  • IR Spectroscopy :
    • The target compound and Compound A would exhibit C-O stretches (~1250 cm⁻¹) for methoxy groups, absent in Compound B. Conversely, Compound B shows C-Cl stretches (~550–850 cm⁻¹) .
    • Amide N-H and C=O stretches (~3300 cm⁻¹ and ~1650 cm⁻¹, respectively) are common to all three compounds.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H20N4O2C_{14}H_{20}N_{4}O_{2} and features a chiral center, indicating that it exists in two enantiomeric forms, with the (S) configuration being particularly relevant for its biological activity. The presence of the pyridazine ring and the methoxy group at the 6-position contribute to its unique reactivity and biological properties.

Property Details
IUPAC Name (2S)-2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide
Molecular Formula C14H20N4O2
Molecular Weight 280.34 g/mol
Chirality (S) configuration

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : This is achieved through the reaction of dicarbonyl compounds with hydrazine derivatives.
  • Amination : The amino group is introduced via nucleophilic substitution reactions with suitable amine precursors.
  • Final Coupling : The pyridazine derivative is coupled with (S)-2-amino-propionamide under controlled conditions to yield the target compound.

These steps highlight the complexity involved in synthesizing this compound, which is crucial for its subsequent biological evaluation.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with pyridazine rings can inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects : Compounds featuring similar moieties have demonstrated anti-inflammatory activities, which may be attributed to their ability to modulate specific inflammatory pathways or inhibit pro-inflammatory cytokines .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to changes in metabolic processes relevant for therapeutic applications .

Study 1: Anticancer Activity

A study evaluated a series of pyridazine derivatives for their cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM, suggesting that the structural features of these compounds may enhance their anticancer efficacy .

Study 2: Anti-inflammatory Mechanism

Research on related compounds demonstrated their ability to inhibit cyclooxygenase enzymes involved in the inflammatory response. The derivatives showed reduced levels of inflammatory markers in vitro, supporting their potential as anti-inflammatory agents .

The mechanism of action for this compound likely involves:

  • Binding to specific receptors or enzymes, thereby modulating their activity.
  • Inhibition of signaling pathways associated with inflammation and cancer progression.
  • Potential interaction with DNA or RNA, affecting cellular replication and repair processes.

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